molecular formula C9H13N3Si B2418033 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine CAS No. 2243974-50-5

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine

Cat. No. B2418033
M. Wt: 191.309
InChI Key: LAPUIXMAGGEIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine belongs, has been extensively studied . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Other methods involve the use of functionalized enamines, triethyl orthoformate, and ammonium acetate . More recent developments include a base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines .


Molecular Structure Analysis

The molecular structure of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine consists of a pyrimidine ring with a trimethylsilylethynyl group attached at the 2-position and an amine group at the 5-position.

Scientific Research Applications

Synthesis of Pyrimidinyl and Thiazolyl Ureas

Research by Hurst et al. (1988) in the Australian Journal of Chemistry focused on the synthesis of disubstituted ureas or thioureas using pyrimidin-amines. They found that 2-aminopyrimidines, similar in structure to 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine, reacted to form these compounds, demonstrating its utility in synthesizing a variety of ureas and thioureas with potential applications in medicinal chemistry (Hurst et al., 1988).

Development of Fluoromethylated Analogues

Sukach et al. (2015) in the European Journal of Organic Chemistry utilized a similar compound for the synthesis of trifluoromethylated analogues of dihydroorotic acid. The use of trimethylsilyl cyanide in these reactions highlights the role of trimethylsilylethynyl-substituted pyrimidines in developing novel compounds with potential pharmacological applications (Sukach et al., 2015).

Creation of Dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones

Xiang et al. (2011) in Molecular Diversity demonstrated a strategy for synthesizing highly substituted pyrimidines. Their methodology suggests the versatility of pyrimidine derivatives, like 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine, in creating diverse and structurally complex molecules (Xiang et al., 2011).

Synthesis of Diamino Pyrido[2,3-d]pyrimidines

Gangjee et al. (1997) in the Journal of Medicinal Chemistry synthesized diamino pyrido[2,3-d]pyrimidines, highlighting the potential of pyrimidine derivatives in developing enzyme inhibitors, which could have significant implications in drug development (Gangjee et al., 1997).

Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Ng et al. (2022) in RSC Advances developed a microwave-assisted method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using pyrimidine derivatives. This research underscores the potential of 2-(2-Trimethylsilylethynyl)pyrimidin-5-amine in facilitating rapid and efficient synthesis techniques (Ng et al., 2022).

properties

IUPAC Name

2-(2-trimethylsilylethynyl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPUIXMAGGEIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Trimethylsilylethynyl)pyrimidin-5-amine

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